4-[(E)-2-phenylethenyl]phenyl acetate
Overview
Description
4-[(E)-2-phenylethenyl]phenyl acetate is an organic compound belonging to the stilbene family, characterized by the presence of a trans double bond between two phenyl groups. The compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[(E)-2-phenylethenyl]phenyl acetate can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The acetoxy group can be introduced through acetylation of the hydroxyl group on the phenyl ring using acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions followed by acetylation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like dichloromethane.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-2-phenylethenyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stilbene quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydrostilbene.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Stilbene quinones.
Reduction: Dihydrostilbene derivatives.
Substitution: Halogenated stilbenes.
Scientific Research Applications
4-[(E)-2-phenylethenyl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential anti-cancer properties and its role in inhibiting certain enzymes.
Industry: Used in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-phenylethenyl]phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Stilbene: The parent compound of 4-[(E)-2-phenylethenyl]phenyl acetate, lacking the acetoxy group.
Resveratrol: A naturally occurring stilbene with hydroxyl groups, known for its antioxidant properties.
4-Hydroxystilbene: Similar to this compound but with a hydroxyl group instead of an acetoxy group.
Uniqueness: this compound is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity compared to other stilbenes
Properties
IUPAC Name |
[4-[(E)-2-phenylethenyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-13(17)18-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMXFQLBQPCKNI-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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